Cas no 69506-63-4 (Benzoic acid,2-(8Z)-8-heptadecen-1-yl-6-hydroxy-)

Benzoic acid,2-(8Z)-8-heptadecen-1-yl-6-hydroxy- structure
69506-63-4 structure
Product Name:Benzoic acid,2-(8Z)-8-heptadecen-1-yl-6-hydroxy-
CAS No:69506-63-4
MF:C24H38O3
MW:374.5567278862
CID:520192
PubChem ID:10384819
Update Time:2025-04-19

Benzoic acid,2-(8Z)-8-heptadecen-1-yl-6-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-(8Z)-8-heptadecen-1-yl-6-hydroxy-
    • 24:1-w9-Anacardic acid
    • 6-[8-(Z)-Heptadecenyl]salicylicacid
    • Benzoic acid,2-(8Z)-8-heptadecenyl-6-hydroxy- (9CI)
    • Benzoicacid, 2-(8-heptadecenyl)-6-hydroxy-, (Z)-
    • D8'-Merulinic acid C
    • Geranicardic acid
    • LMPK15040006
    • Merulinic acid C
    • Merulinic acid
    • Benzoic acid, 2-(8Z)-8-heptadecen-1-yl-6-hydroxy-
    • NCGC00169567-01
    • CHEBI:193466
    • CHEMBL479333
    • DTXSID901250164
    • ACon1_001214
    • MEGxp0_001228
    • 2-[(z)-heptadec-8-enyl]-6-hydroxybenzoic acid
    • 69506-63-4
    • 6-((Z)-pentadec-8-en-1-yl)salicylic acid
    • 2-(8Z)-8-Heptadecen-1-yl-6-hydroxybenzoic acid
    • BRD-K28501595-001-01-9
    • Inchi: 1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h9-10,17,19-20,25H,2-8,11-16,18H2,1H3,(H,26,27)/b10-9-
    • InChI Key: NRSDQEWAMHRTMK-KTKRTIGZSA-N
    • SMILES: OC1=CC=CC(=C1C(=O)O)CCCCCCC/C=C\CCCCCCCC

Computed Properties

  • Exact Mass: 374.28224
  • Monoisotopic Mass: 374.28209507g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 16
  • Complexity: 391
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.6
  • Topological Polar Surface Area: 57.5Ų

Experimental Properties

  • PSA: 57.53
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